6-iodo-5-nitro-1H-indole

Catalog No.
S1915257
CAS No.
1000343-00-9
M.F
C8H5IN2O2
M. Wt
288.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-iodo-5-nitro-1H-indole

CAS Number

1000343-00-9

Product Name

6-iodo-5-nitro-1H-indole

IUPAC Name

6-iodo-5-nitro-1H-indole

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

InChI

InChI=1S/C8H5IN2O2/c9-6-4-7-5(1-2-10-7)3-8(6)11(12)13/h1-4,10H

InChI Key

HJQXXEIISYYSCQ-UHFFFAOYSA-N

SMILES

C1=CNC2=CC(=C(C=C21)[N+](=O)[O-])I

Canonical SMILES

C1=CNC2=CC(=C(C=C21)[N+](=O)[O-])I

6-Iodo-5-nitro-1H-indole is a chemical compound characterized by the presence of an iodine atom at the 6-position and a nitro group at the 5-position of the indole ring system. Its molecular formula is C8H5IN2O2C_8H_5IN_2O_2, and it is often represented by the canonical SMILES notation: C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])I . This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural features that enhance its reactivity and biological activity.

, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon or tin(II) chloride.
  • Substitution: The iodine atom can be substituted with various nucleophiles through nucleophilic aromatic substitution, involving amines, thiols, or alkoxides.
  • Oxidation: The indole ring can undergo oxidation, leading to the formation of oxidized derivatives .

Major Products Formed

  • Reduction: 6-Iodo-5-amino-1H-indole.
  • Substitution: Various substituted indole derivatives depending on the nucleophile used.
  • Oxidation: Oxidized indole derivatives with different functional groups .

Research indicates that 6-iodo-5-nitro-1H-indole exhibits significant biological activities. It has been investigated for its potential as an antimicrobial and anticancer agent, attributed to its ability to interact with various biological targets. The nitro group may undergo reduction within biological systems, generating reactive intermediates that can affect cellular components and induce cytotoxic effects . Additionally, its interactions with enzymes and receptors suggest that it could modulate important biochemical pathways.

The synthesis of 6-iodo-5-nitro-1H-indole typically involves:

  • Nitration of 6-Iodoindole: This step involves treating 6-iodoindole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid, usually at low temperatures to control the reaction.
  • Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
  • Industrial Methods: For large-scale production, continuous flow reactors and automated systems are employed to optimize yield and safety .

6-Iodo-5-nitro-1H-indole has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential biological activities.
  • Biology: Investigated for antimicrobial and anticancer properties.
  • Medicine: Explored for antiviral and anti-inflammatory applications.
  • Industry: Utilized in developing new materials and chemical processes due to its unique reactivity .

The mechanism of action for 6-iodo-5-nitro-1H-indole involves its interaction with various molecular targets. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the iodine atom may participate in halogen bonding, influencing binding affinity to biological targets . Such interactions could modulate enzymatic activities and signal transduction pathways.

Several compounds share structural similarities with 6-iodo-5-nitro-1H-indole. Notable examples include:

Compound NameKey Differences
5-NitroindoleLacks the iodine atom; less reactive in substitution reactions.
6-Bromo-5-nitro-1H-indoleContains a bromine atom instead of iodine; different reactivity profile.
5-Iodo-1H-indoleLacks the nitro group; distinct chemical behavior.
4-Iodo-6-nitro-1H-indoleNitro group positioned differently; varied reactivity.

Uniqueness

The combination of an iodine atom and a nitro group at specific positions allows for diverse chemical modifications and interactions with biological targets, making 6-iodo-5-nitro-1H-indole a valuable compound in scientific research and industrial applications . Its distinct structural features contribute to its unique reactivity patterns compared to other indole derivatives.

XLogP3

2.5

Dates

Last modified: 07-22-2023

Explore Compound Types